4-Nitrophthalic anhydride

Catalog No.
S706485
CAS No.
5466-84-2
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophthalic anhydride

CAS Number

5466-84-2

Product Name

4-Nitrophthalic anhydride

IUPAC Name

5-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H

InChI Key

MMVIDXVHQANYAE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

5-Nitro-1,3-isobenzofurandione; 4-Nitrophthalic Acid Anhydride; 4-Nitrophthalic Anhydride; 5-Nitroisobenzofuran-1,3-dione; NSC 26424;

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

Synthesis of PARP Inhibitors:

4-NPA is a key intermediate in the synthesis of specific PARP inhibitors, such as ABT-472. These drugs target Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them promising candidates for cancer treatment [].

Synthesis of Fluorescent Probes:

4-NPA can be used as a starting material for the synthesis of fluorescent probes. For instance, 4-NPA derivatives have been developed to detect chloride ions due to their ability to form stable fluorescent complexes [].

Cholesterol Biosynthesis Inhibition Studies:

4-NPA, along with 3-nitrophthalic anhydride, has been utilized in studies investigating cholesterol biosynthesis. These studies explored the compounds' ability to inhibit the enzyme responsible for converting lanosterol to cholesterol [].

4-Nitrophthalic anhydride is a derivative of phthalic anhydride, characterized by the presence of a nitro group at the 4-position. It appears as a yellow powder and has a chemical formula of C₈H₃NO₃. The compound is known for its reactivity, particularly its exothermic reaction with water, which can become violent under certain conditions .

  • Hydrolysis: Reacts with water to form 4-nitrophthalic acid. This reaction is typically slow but can accelerate violently with local heating .
  • Nucleophilic Substitution: It can undergo nucleophilic aromatic substitution reactions, especially when treated with strong bases or nucleophiles like potassium fluoride .
  • Condensation Reactions: The compound can react with various acids to form esters or other derivatives, showcasing its versatility in organic synthesis .

4-Nitrophthalic anhydride can be synthesized through several methods:

  • Hydrolysis and Dehydration: The most common method involves the hydrolysis of 4-nitrophthalimide followed by dehydration. This process typically employs sodium hydroxide as a reagent .
  • Direct Nitration: Another method includes the nitration of phthalic anhydride using concentrated nitric acid under controlled conditions .

The applications of 4-nitrophthalic anhydride are diverse:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
  • Polymer Production: The compound is utilized in producing polyesters and other polymers due to its reactive anhydride functionality.
  • Research: Its unique properties make it a subject of study in organic chemistry for developing new reactions and materials .

Interaction studies involving 4-nitrophthalic anhydride focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into how the compound can participate in complex chemical pathways, contributing to advancements in synthetic organic chemistry. The reactivity profile indicates potential applications in developing new synthetic methodologies .

Several compounds share similarities with 4-nitrophthalic anhydride, particularly in their functional groups or structural frameworks. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Properties
Phthalic AnhydrideCore structureLess reactive than 4-nitrophthalic anhydride
3-Nitrophthalic AnhydrideNitro groupDifferent position of nitro group affects reactivity
Maleic AnhydrideAnhydride functionalityUsed primarily in polymer chemistry

Unique Aspects of 4-Nitrophthalic Anhydride

While phthalic anhydride serves as a baseline for comparison, the presence of the nitro group at the 4-position significantly enhances the reactivity and biological potential of 4-nitrophthalic anhydride. This makes it particularly valuable in specialized applications within organic synthesis and materials science.

Physical Description

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992)

XLogP3

1.1

Melting Point

246 °F (NTP, 1992)

UNII

SQN32UA63N

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5466-84-2

Wikipedia

4-nitrophthalic acid anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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